(R)-1-Hydroxy-1-phenylpropanone
(R)-1-Hydroxy-1-phenylpropanone
(R)-phenylacetylcarbinol is a 1-hydroxy-1-phenylpropan-2-one that has (R)-configuration. It is used as a precursor for the production of ephedrine and pseudoephedrine. It has a role as a Saccharomyces cerevisiae metabolite. It is an enantiomer of a (S)-phenylacetylcarbinol.
Brand Name:
Vulcanchem
CAS No.:
1798-60-3
VCID:
VC0049440
InChI:
InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3/t9-/m0/s1
SMILES:
CC(=O)C(C1=CC=CC=C1)O
Molecular Formula:
C9H10O2
Molecular Weight:
150.17 g/mol
(R)-1-Hydroxy-1-phenylpropanone
CAS No.: 1798-60-3
Reference Standards
VCID: VC0049440
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol
CAS No. | 1798-60-3 |
---|---|
Product Name | (R)-1-Hydroxy-1-phenylpropanone |
Molecular Formula | C9H10O2 |
Molecular Weight | 150.17 g/mol |
IUPAC Name | (1R)-1-hydroxy-1-phenylpropan-2-one |
Standard InChI | InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3/t9-/m0/s1 |
Standard InChIKey | ZBFFNPODXBJBPW-VIFPVBQESA-N |
Isomeric SMILES | CC(=O)[C@@H](C1=CC=CC=C1)O |
SMILES | CC(=O)C(C1=CC=CC=C1)O |
Canonical SMILES | CC(=O)C(C1=CC=CC=C1)O |
Description | (R)-phenylacetylcarbinol is a 1-hydroxy-1-phenylpropan-2-one that has (R)-configuration. It is used as a precursor for the production of ephedrine and pseudoephedrine. It has a role as a Saccharomyces cerevisiae metabolite. It is an enantiomer of a (S)-phenylacetylcarbinol. |
Synonyms | (-)-(1R)-1-Hydroxy-1-phenyl-2-propanone; (1R)-1-Hydroxy-1-phenyl-2-propanone; (1R)-1-Phenyl-1-hydroxypropan-2-one; (R)-1-Hydroxy-1-phenyl-2-propanone; (R)-1-Hydroxy-1-phenylpropanone; (R)-Phenylacetylcarbinol; D-(-)-1-Hydroxy-1-phenylpropanone; D-(-) |
PubChem Compound | 9920426 |
Last Modified | Nov 11 2021 |
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